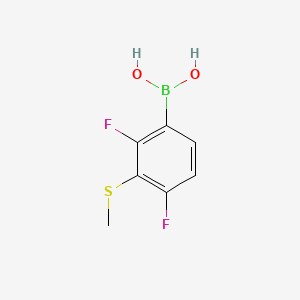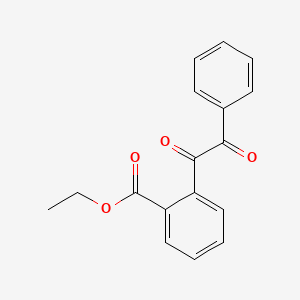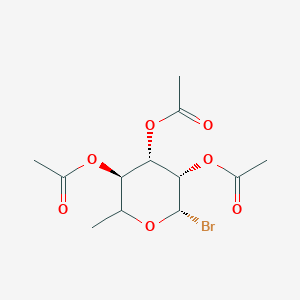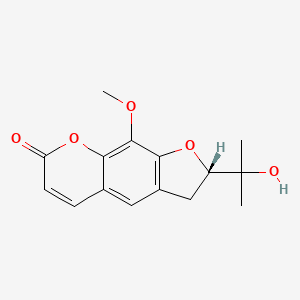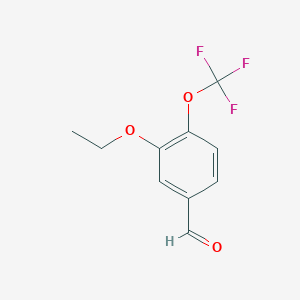![molecular formula C30H18 B14758611 Naphtho[2,3-c]pentaphene CAS No. 222-58-2](/img/structure/B14758611.png)
Naphtho[2,3-c]pentaphene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[2,3-c]pentaphene is a polycyclic aromatic hydrocarbon with the molecular formula C₃₀H₁₈ It is a complex organic compound characterized by its fused ring structure, which includes both naphthalene and pentaphene units
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[2,3-c]pentaphene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of naphthalene derivatives with suitable reagents can lead to the formation of the desired polycyclic structure. Specific conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction parameters to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: Naphtho[2,3-c]pentaphene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.
Reduction: Reduction reactions can modify the aromaticity and electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using chlorine or bromine, followed by further substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
Naphtho[2,3-c]pentaphene has several applications in scientific research:
Chemistry: Used as a model compound to study the properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity, including interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which Naphtho[2,3-c]pentaphene exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its polycyclic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. The pathways involved in its action are complex and depend on the specific biological context.
Comparación Con Compuestos Similares
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Chrysene: A four-ring polycyclic aromatic hydrocarbon with similar structural features.
Perylene: A polycyclic aromatic hydrocarbon with a different ring arrangement but comparable electronic properties.
Uniqueness: Naphtho[2,3-c]pentaphene is unique due to its specific ring fusion pattern, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for studying the effects of ring fusion on the chemical and physical properties of polycyclic aromatic hydrocarbons.
Propiedades
Número CAS |
222-58-2 |
|---|---|
Fórmula molecular |
C30H18 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
heptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene |
InChI |
InChI=1S/C30H18/c1-3-7-21-15-27-23(13-19(21)5-1)9-11-25-18-30-26(17-29(25)27)12-10-24-14-20-6-2-4-8-22(20)16-28(24)30/h1-18H |
Clave InChI |
JGBLWZFGTIBNSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=CC5=C(C=CC6=CC7=CC=CC=C7C=C65)C=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Perfluoro-n-[1,2,3,4-13C4]-octanoic acid](/img/structure/B14758538.png)
![N1-[6,7-Dichloro-3-(2-phenylethenyl)-2-quinoxalinyl]-N1,N3,N3-trimethyl-1,3-propanediamine](/img/structure/B14758546.png)

![2,6-Ditert-butyl-4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14758557.png)
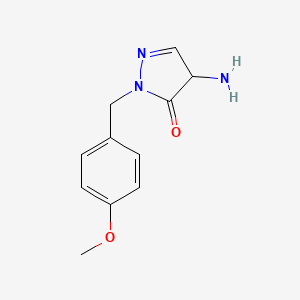
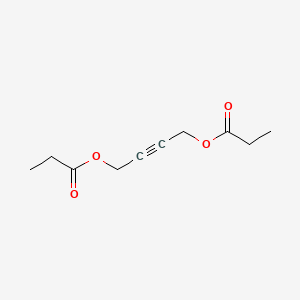
![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
